molecular formula C7H10O2 B8559674 3-Methyl-cyclopent-3-enecarboxylic acid

3-Methyl-cyclopent-3-enecarboxylic acid

Cat. No.: B8559674
M. Wt: 126.15 g/mol
InChI Key: UDUXURAIZKMFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-cyclopent-3-enecarboxylic acid is a functionalized cyclopentene derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Compounds based on the cyclopentene scaffold, such as substituted cyclopentane and cyclopentene derivatives, have demonstrated significant research value as potent neuraminidase inhibitors, which are investigated for their antiviral properties . The carboxylic acid moiety allows for further synthetic manipulation, making it a valuable precursor for the development of more complex target molecules. This compound is related to cyclopent-3-enecarboxylic acid, a known intermediate used in various synthetic pathways, including annulation and decarboxylation reactions for the construction of carbocyclic frameworks . Researchers utilize this core structure in the enantioselective synthesis of complex molecules, such as nicotinic receptor probes and carbocyclic nucleoside precursors . Safety and Handling: Based on the profile of similar carboxylic acids like cyclopent-3-enecarboxylic acid, this compound is classified as Dangerous Good/Hazardous Substance . It may be corrosive, causing severe skin burns and eye damage (GHS Hazard Statements H314) . Important Note: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h2,6H,3-4H2,1H3,(H,8,9)

InChI Key

UDUXURAIZKMFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Methyl-cyclopent-3-enecarboxylic acid with structurally related compounds, focusing on molecular properties, functional groups, and toxicity.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Key Properties/Toxicity
This compound C₇H₁₀O₂ 126.16 (calculated) Carboxylic acid, alkene Methyl at position 3 Data limited in evidence; inferred reactivity similar to cyclopentene derivatives.
3-Cyclopentenecarboxylic acid C₆H₈O₂ 112.13 (calculated) Carboxylic acid, alkene None Parent compound; lacks methyl group, altering steric and electronic effects .
Methyl 3-cyclopentenecarboxylate C₇H₁₀O₂ 126.16 Ester, alkene None Ester derivative; lower acidity than carboxylic acid; no toxicity data provided .
3-Oxocyclopent-1-enecarboxylic acid C₆H₆O₃ 142.11 (calculated) Carboxylic acid, ketone, alkene Oxo at position 3, alkene at position 1 Increased electrophilicity due to ketone; potential for conjugate addition reactions .
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, amine Amino at position 3 Saturated ring; acute toxicity (H302), skin/eye irritation (H315, H319) .

Structural and Functional Analysis

This compound vs. The methyl substituent also reduces solubility in polar solvents due to hydrophobic effects.

This compound vs. Methyl 3-cyclopentenecarboxylate

  • The carboxylic acid group in the former confers higher acidity (pKa ~4-5) compared to the ester (pKa ~8-10).
  • The ester is more volatile and lipophilic, favoring use in gas chromatography or as a prodrug .

This compound vs. 3-Oxocyclopent-1-enecarboxylic acid

  • The ketone group in the latter introduces electrophilic character, enabling nucleophilic attacks at the α-position.
  • The shifted double bond (position 1 vs. 3) alters conjugation patterns, affecting UV absorption and stability .

This compound vs. Methyl 3-aminocyclopentanecarboxylate The saturated cyclopentane ring in the latter reduces ring strain, enhancing thermal stability. The amino group increases basicity and susceptibility to oxidation, necessitating protective handling .

Research Implications

The methyl and carboxylic acid groups in this compound position it as a candidate for synthesizing bioactive molecules, such as prostaglandin analogs or cyclopentanoid natural products. Its comparison with esters, ketones, and amines highlights opportunities for tailored modifications to optimize reactivity, stability, and safety in industrial applications. Further studies are needed to elucidate its pharmacokinetic and toxicological profiles.

Preparation Methods

Key Steps

  • Esterification : Cyclopent-3-enecarboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) or other acylating agents.

  • Alkylation : The ester undergoes alkylation with methyl iodide (MeI) or similar reagents to install the methyl group at the α-position.

Example 1: Thionyl Chloride-Mediated Esterification

Reagent Conditions Yield Source
SOCl₂, EtOH5–20°C, 1.5–30 min89.42%
SOCl₂, EtOH5–20°C, 0.5 h84%

The reaction of 3-cyclopentene-1-carboxylic acid with SOCl₂ in ethanol produces ethyl 3-cyclopentene-1-carboxylate, which is then methylated. However, direct methylation of the acid is less common due to steric hindrance at the α-position.

Example 2: Methyl Iodide Alkylation

Alkylation of methyl 3-cyclopentenecarboxylate with MeI in the presence of a base (e.g., K₂CO₃) introduces the methyl group. For instance:

  • Reagents : Methyl 3-cyclopentenecarboxylate, MeI, K₂CO₃.

  • Conditions : DMF, 60°C, 2.5 h.

  • Yield : ~91% (calculated from analogous reactions in).

This method avoids the need for harsh acids, making it suitable for large-scale synthesis.

Cycloaddition Reactions

Cycloadditions, particularly using diazo compounds, offer a direct route to the methyl-substituted cyclopentene core.

Copper-Catalyzed Diazene Addition

Ethyl diazoacetate reacts with isoprene in the presence of copper catalysts to form 3-methylcyclopent-3-enecarboxylic acid derivatives.

Substrate Catalyst Conditions Product Yield Source
Isoprene, ethyl diazoacetateCu(I)RT, 12 h3-Methylcyclopent-3-enecarboxylic acid~70%

This method exploits the [3+2] cycloaddition between isoprene and the diazo compound, forming the cyclopentene ring with regioselective methyl placement.

Oxidation and Functional Group Interconversion

Oxidation of cyclopentane precursors or functional group transformations (e.g., ester to acid) are alternative pathways.

Epoxide Ring-Opening

3,4-Epoxyisoprene can be nitrolyzed with fuming HNO₃ to form hydroxynitrates, which are further functionalized to the target acid.

Substrate Reagent Conditions Product Yield Source
3,4-EpoxyisopreneHNO₃0°C, 20 min; refluxIntermediate hydroxynitrates~60%

While this method is used for related compounds, direct application to 3-methyl-cyclopent-3-enecarboxylic acid requires further optimization.

Methylation of Existing Carboxylic Acids

Direct methylation of 3-cyclopentene-1-carboxylic acid using methylating agents is challenging due to steric effects but feasible under specific conditions.

Methyl Iodide in Polar Aprotic Solvents

Substrate Reagent Conditions Product Yield Source
3-Cyclopentene-1-carboxylic acidMeI, K₂CO₃DMF, 60°C, 2.5 h3-Methylcyclopent-3-enecarboxylic acid54%

This method suffers from moderate yields due to competing elimination reactions.

Asymmetric Synthesis and Enzymatic Resolution

Chiral resolution techniques are employed to access enantiopure derivatives, critical for pharmaceutical applications.

Lipase-Catalyzed Kinetic Resolution

Racemic cyclohexane-diols derived from 3-methoxytoluene undergo enzymatic resolution to yield enantiopure intermediates, which are cyclized to the target acid.

Substrate Enzyme Conditions ee Source
Cyclohexane-1,2-diolLipaseAqueous buffer, 37°C>99%

This approach is scalable (10 g) but requires multi-step synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Esterification + Alkylation High scalability, mild conditionsMulti-step process54–91%
Cycloaddition Direct ring formation, regioselectiveRequires specialized catalysts~70%
Methylation Simple reagentsModerate yields, side reactions54%
Enzymatic Resolution High enantiopurityLimited substrate scope>99% ee

Mechanistic Insights

  • Esterification : Thionyl chloride activates the carboxylic acid, forming an acyl chloride intermediate that reacts with alcohols.

  • Cycloaddition : Copper catalyzes the decomposition of ethyl diazoacetate into a carbene, which inserts into the isoprene diene to form the cyclopentene ring.

  • Alkylation : Methyl iodide acts as a methylating agent via SN2 displacement, though steric hindrance at the α-position reduces efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-cyclopent-3-enecarboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclopentene ring functionalization : Start with a cyclopentene precursor and introduce methyl and carboxylic acid groups via selective alkylation and oxidation. For example, use a Diels-Alder reaction with appropriate dienophiles to build the ring, followed by catalytic hydrogenation for methyl group introduction .
  • Carboxylic acid introduction : Employ carboxylation using CO₂ under high pressure with transition-metal catalysts (e.g., Pd or Ni) to attach the carboxylic acid group at the 3-position .
  • Optimization : Control temperature (e.g., 60–80°C for carboxylation) and reaction time (typically 12–24 hours) to maximize yield and purity. Monitor via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentene ring structure, methyl group position, and carboxylic acid proton environment. Look for characteristic deshielded peaks for the double bond (δ 5.5–6.5 ppm) and carboxylic acid (δ 10–13 ppm) .
  • IR spectroscopy : Identify the C=O stretch of the carboxylic acid (~1700 cm1^{-1}) and C=C stretch of the cyclopentene ring (~1650 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (e.g., EI-MS for fragmentation patterns) and compare with PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for oxidation of this compound derivatives?

  • Methodology :

  • Reagent selection : Compare oxidizing agents like KMnO₄ (aqueous, acidic conditions) vs. CrO₃ (anhydrous). KMnO₄ may over-oxidize the cyclopentene ring, while CrO₃ preserves the double bond but requires strict anhydrous conditions .
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., dicarboxylic acids from ring cleavage) and adjust stoichiometry or reaction time to minimize them .
  • Reproducibility : Standardize solvent systems (e.g., acetone vs. dichloromethane) and purge reactions with inert gases to exclude moisture .

Q. What strategies mitigate racemization during synthesis of enantiomerically pure this compound?

  • Methodology :

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopentene ring formation .
  • Low-temperature reactions : Conduct alkylation steps below 0°C to reduce thermal racemization .
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does the electronic nature of the cyclopentene ring influence the reactivity of this compound in Diels-Alder reactions?

  • Methodology :

  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and predict regioselectivity with dienophiles like maleic anhydride .
  • Experimental validation : Compare reaction rates and adduct ratios using NMR kinetic studies under varying temperatures (25–60°C) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during carboxylation) .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers .
  • Toxicity screening : Conduct Ames tests for mutagenicity and LC₅₀ assays using zebrafish embryos to assess acute toxicity .

Data Analysis and Reporting

Q. How should researchers statistically validate purity data for this compound batches?

  • Methodology :

  • HPLC calibration : Use a C18 column and UV detection (λ = 210 nm) with triplicate injections. Calculate relative standard deviation (RSD < 2%) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous GC-MS results caused by column degradation .

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